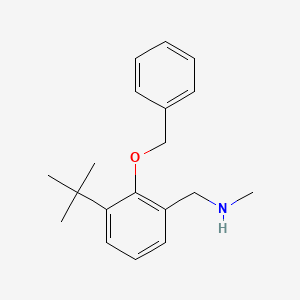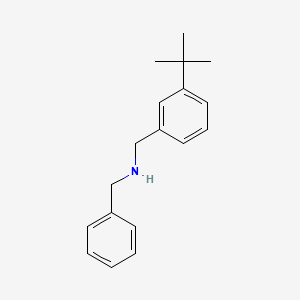
tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, two bromine atoms, and a benzyloxy group attached to a dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane typically involves the reaction of 2,4-dibromobenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzyloxy compounds.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products with fewer bromine atoms.
科学的研究の応用
Chemistry: tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthetic processes.
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules where selective protection of functional groups is crucial.
Industry: In the material science industry, this compound is used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the hydroxyl group.
類似化合物との比較
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(2-bromoethoxy)dimethylsilane
- tert-Butyl(3-bromopropoxy)dimethylsilane
Uniqueness: tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane is unique due to the presence of two bromine atoms on the benzyl group, which provides additional sites for further functionalization. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications compared to similar compounds with fewer reactive sites.
特性
IUPAC Name |
tert-butyl-[(2,4-dibromophenyl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLJIOFRPEPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














